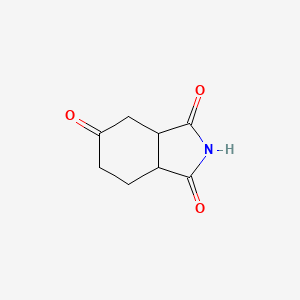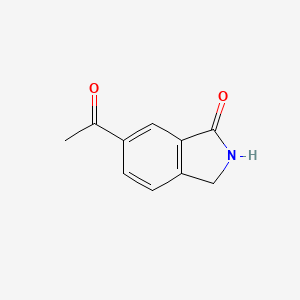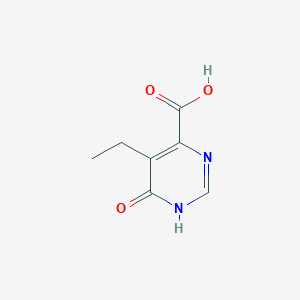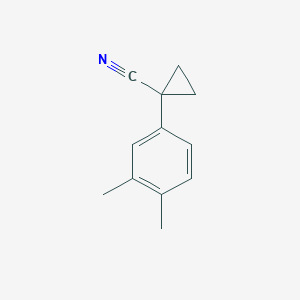
7-(tert-Butyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)indoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The tert-butyl group at the 7th position of the indoline structure introduces steric hindrance, which can influence the compound’s reactivity and properties. Indoline derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)indoline typically involves the introduction of the tert-butyl group into the indoline structure. One common method is the alkylation of indoline using tert-butyl halides under basic conditions. For example, indoline can be reacted with tert-butyl bromide in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of tetrahydroindoline derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the indoline structure. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Substitution: Nitro-substituted indoline derivatives.
Scientific Research Applications
7-(tert-Butyl)indoline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)indoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Indoline: The parent compound without the tert-butyl group.
7-Methylindoline: A similar compound with a methyl group instead of a tert-butyl group.
7-Ethylindoline: Another derivative with an ethyl group at the 7th position.
Uniqueness: 7-(tert-Butyl)indoline is unique due to the steric effects introduced by the bulky tert-butyl group. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other indoline derivatives.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
7-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
MCJCSQJHZOJQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)


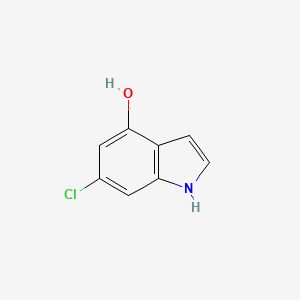
![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)

